Product packaging for variecolorquinone B(Cat. No.:)

variecolorquinone B

Cat. No.: B1260862
M. Wt: 316.3 g/mol
InChI Key: CGSNFYSSVZXFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Variecolorquinone B is a quinone compound offered for research purposes. Quinones are a class of cyclic organic compounds characterized by a fully conjugated diketone structure, which includes subclasses such as benzoquinones, naphthoquinones, and anthraquinones . These compounds are known as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets . Naturally occurring quinones are abundant in various plants, fungi, and bacteria, and they have demonstrated a remarkable spectrum of biological activities, including antitumor, antibacterial, and antiviral properties . Their biological effects are largely driven by their redox properties, which allow them to participate in electron transfer reactions, often leading to the generation of reactive oxygen species or the modulation of key enzymatic pathways . As a member of this versatile chemical family, this compound is a subject of interest for investigating its potential mechanisms of action and applications in various fields of research. Please consult the specific product data sheet for detailed information on its chemical structure, solubility, and storage conditions. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O6 B1260862 variecolorquinone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 2-hydroxy-6-[(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-4-methylbenzoate

InChI

InChI=1S/C17H16O6/c1-9-4-10(15(13(19)5-9)17(21)23-3)6-11-7-12(18)8-14(22-2)16(11)20/h4-5,7-8,19H,6H2,1-3H3

InChI Key

CGSNFYSSVZXFAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)OC)CC2=CC(=O)C=C(C2=O)OC

Synonyms

variecolorquinone B

Origin of Product

United States

Origin and Isolation of Variecolorquinone B

Isolation Methodologies for Variecolorquinone B

The isolation of this compound from the fungal culture of Aspergillus variecolor B-17 involves a multi-step process of extraction and purification.

The initial step in isolating secondary metabolites from a fungal culture is the extraction from both the liquid culture broth (filtrate) and the fungal biomass (mycelia). researchgate.net A common approach involves separating the mycelia from the broth via filtration. smujo.id

The mycelia are then typically extracted multiple times with an organic solvent. researchgate.net For the isolation of variecolorquinones, the mycelia of A. variecolor B-17 were extracted three times with acetone (B3395972) (Me2CO). researchgate.net The resulting extracts are then combined and concentrated under vacuum to yield a crude extract. researchgate.net

Similarly, the culture filtrate can be extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607), to capture extracellular metabolites. core.ac.uk The choice of solvent is crucial and is often determined by the polarity of the target compounds. smujo.id

Table 2: Common Solvents for Fungal Metabolite Extraction

SolventPolarityTypical UseSource
Acetone Polar aproticExtraction from mycelia researchgate.net
Ethyl Acetate Moderately polarExtraction from culture filtrate and crude extracts smujo.idnih.gov
Methanol (B129727) Polar proticUsed in combination with other solvents for extraction and chromatography researchgate.netcore.ac.uk
Chloroform Relatively non-polarExtraction from culture filtrate and crude extracts core.ac.uk
Hexane Non-polarDefatting of crude extracts nih.gov

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate the pure this compound. researchgate.net

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net The extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used to elute the compounds. In the case of this compound's isolation, the crude extract was first separated on a silica gel column using a gradient of chloroform-methanol (CHCl3-MeOH). researchgate.net This process divides the complex mixture into several less complex fractions. researchgate.net

Sephadex LH-20 Chromatography: This technique is often used for further purification, particularly for separating compounds based on their size and polarity. nih.gov In the isolation of this compound, a subfraction from the initial silica gel chromatography was further purified on a Sephadex LH-20 column. researchgate.net The elution was performed using a mixture of chloroform and methanol (CHCl3/MeOH, 2:1 v/v). researchgate.net

This multi-step chromatographic approach, combining different stationary and mobile phases, is essential for separating compounds with similar chemical properties and ultimately obtaining pure this compound. researchgate.netnih.gov The purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods. nih.govnih.gov

Structural Elucidation of Variecolorquinone B

Spectroscopic Analysis for Comprehensive Structure Determination

The foundational step in elucidating the structure of variecolorquinone B involved a suite of spectroscopic analyses. These methods, when used in concert, provide a complete picture of the molecule's architecture.

NMR spectroscopy was pivotal in mapping the carbon skeleton and the placement of protons within the this compound molecule. Experiments conducted in deuterated chloroform (B151607) (CDCl₃) provided detailed one-dimensional (1D) spectra. researchgate.net

The ¹H NMR spectrum revealed signals for aromatic protons, a methine, a methylene (B1212753) group, and hydroxyl protons, indicating a complex polyketide structure. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified 17 distinct carbon signals, corresponding to methyl, methylene, methine, and quaternary carbons, including several carbonyl carbons characteristic of a quinone and an ester. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) researchgate.net

Position δC (ppm) δH (ppm), Multiplicity (J in Hz)
1 109.1 (s)
2 138.4 (s)
3 125.4 (d) 6.53 (d, 1.3)
4 108.3 (d) 7.08 (d, 1.3)
4a 132.8 (s)
5 161.4 (s)
5-OH 12.11 (s)
6 115.6 (d) 7.62 (s)
7-CH₃ 22.0 (q) 2.45 (s)
7 148.7 (s)
8 161.9 (s)
8-OH 12.01 (s)
9 192.1 (s)
10 181.7 (s)
10a 110.1 (s)
1' 170.8 (s)
2' 70.3 (d) 4.41 (dd, 7.8, 3.5)
3' 63.8 (t) 3.82 (dd, 11.8, 3.5)
3.73 (dd, 11.8, 7.8)
2'-OH 3.29 (br s)

Data acquired at 600 MHz for ¹H and 150 MHz for ¹³C. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was employed to determine the exact mass and elemental composition of this compound. The analysis yielded a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 347.0761. researchgate.net This experimental value corresponded to the calculated mass for a molecular formula of C₁₇H₁₄O₈, establishing the compound's elemental makeup. researchgate.net

The IR spectrum of this compound, recorded using a potassium bromide (KBr) disc, provided crucial information about the functional groups present in the molecule. researchgate.net Key absorption bands were observed at:

3424 cm⁻¹: Indicative of hydroxyl (-OH) group stretching vibrations. researchgate.net

1720 cm⁻¹: Assigned to the stretching vibration of an ester carbonyl (C=O) group. researchgate.net

1672 cm⁻¹ and 1635 cm⁻¹: Characteristic of quinone carbonyl (C=O) groups, with the latter suggesting a hydrogen-bonded carbonyl. researchgate.net

These absorptions confirmed the presence of hydroxyl, ester, and quinone functionalities within the structure.

The UV-Vis spectrum of this compound was measured in methanol (B129727) (MeOH) and showed absorption maxima (λmax) at 224, 252, 290, and 440 nm. researchgate.net This absorption pattern is highly characteristic of an emodin-type anthraquinone (B42736) skeleton, a common chromophore in fungal polyketide pigments. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Confirmation of Chemical Structure through Spectral Data Correlation

The definitive structure of this compound was established by correlating the data from all spectroscopic methods. The molecular formula of C₁₇H₁₄O₈ from HRESI-MS provided the atomic framework. researchgate.net The IR and UV-Vis spectra confirmed the presence of an emodin-like anthraquinone core containing hydroxyl and carbonyl groups. researchgate.net

The precise arrangement of atoms was pieced together using 2D NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net HMBC spectra were particularly important, as they revealed long-range correlations between protons and carbons. For instance, correlations observed from the methyl protons (7-CH₃) to carbons C-6, C-7, and C-8, and from the aromatic protons H-4 to carbons C-5, C-10, and C-10a, helped to assemble the anthraquinone nucleus. Further HMBC correlations from the side-chain protons (H-2' and H-3') to the ester carbonyl carbon (C-1') confirmed the attachment of the 2,3-dihydroxypropyl moiety to the core structure via an ester linkage. researchgate.net This comprehensive analysis of all spectral data allowed for the unambiguous assignment of the structure of this compound. researchgate.netnih.gov

Comparative Structural Analysis with Related Quinone Derivatives (e.g., Variecolorquinone A)

This compound was isolated along with a related compound, variecolorquinone A. researchgate.netnih.gov A comparison of their spectroscopic data revealed that both compounds share the same anthraquinone skeleton, a derivative of the known fungal metabolite emodin. researchgate.netresearchgate.net The ¹H and ¹³C NMR spectra for the aromatic core of both variecolorquinones are nearly identical. researchgate.net

The primary structural difference between variecolorquinone A and B lies in the side chain attached at position C-2. researchgate.netresearchgate.net Variecolorquinone A possesses a 2,3-dihydroxy-2-methylpropyl ester side chain. In contrast, the NMR data for this compound showed the absence of a methyl group in the side chain and instead confirmed the presence of a 2,3-dihydroxypropyl ester. researchgate.net This distinction was evident from the signals in the ¹H and ¹³C NMR spectra corresponding to the side chain, which for this compound clearly indicated a methine (δH 4.41, δC 70.3) and a terminal methylene group (δH 3.82/3.73, δC 63.8) consistent with a glycerol-derived unit. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Variecolorquinone A

Biosynthetic Pathways of Variecolorquinone B

Investigation of Polyketide Biosynthesis Routes for Quinone Compounds

The biosynthesis of quinone-based compounds in fungi, including anthraquinones and their derivatives, is predominantly accomplished via the polyketide pathway. nih.govnih.gov These pathways utilize simple carboxylic acid units as building blocks, which are assembled in a manner analogous to fatty acid synthesis. Feeding experiments using isotopically labeled acetates have historically confirmed that fungal anthraquinones are biosynthesized from polyketide precursors. rsc.org

Role of Non-Reducing Polyketide Synthases (nrPKS) in Core Structure Formation

The initial carbon skeleton of many fungal aromatic polyketides is assembled by large, multifunctional enzymes known as non-reducing polyketide synthases (nrPKSs). nih.govrsc.org These enzymes iteratively catalyze the condensation of an acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a long poly-β-keto chain.

An nrPKS enzyme complex typically contains several essential domains:

Acyl Carrier Protein (ACP): Holds the growing polyketide chain.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction for chain elongation.

Acyltransferase (AT): Selects and loads the starter and extender units onto the ACP.

Product Template (PT) domain: Controls the regioselective cyclization of the polyketide chain.

Following assembly, the PT domain guides a series of intramolecular aldol (B89426) or Claisen cyclizations, leading to the formation of a stable aromatic ring system. rsc.orgpublish.csiro.au For a compound like variecolorquinone B, it is proposed that the monomeric units are derived from an octaketide precursor that cyclizes to form an anthraquinone (B42736) core.

Precursor Incorporation Studies and Isotope Labeling Experiments

While specific isotope labeling experiments for this compound have not been detailed in the available scientific literature, extensive biosynthetic studies have been conducted on related metabolites produced by the same fungus, Aspergillus variecolor. Research on the co-occurring metabolites tajixanthone (B12428620) and shamixanthone (B1255159) involved feeding the fungus with precursors labeled with stable isotopes such as ¹³C, ²H, and ¹⁸O. publish.csiro.aursc.org

These experiments conclusively demonstrated that the core of these compounds originates from a single octaketide chain, formed from one acetyl-CoA and seven malonyl-CoA units. publish.csiro.au The observed labeling patterns from [1,2-¹³C₂]acetate confirmed the polyketide assembly. publish.csiro.au Given that this compound is a dimeric quinone isolated from the same organism, it is highly probable that its monomeric precursors share this polyketide origin, arising from a similar anthraquinone intermediate derived from an octaketide backbone.

Enzymatic Transformations and Post-PKS Modification Steps

The polyketide backbone, once formed and cyclized by the nrPKS, is not the final product. It serves as a scaffold that undergoes a series of post-PKS modifications. These tailoring reactions, catalyzed by specific enzymes, are crucial for generating the vast structural diversity observed in natural products. rsc.org These modifications can include oxidation, methylation, glycosylation, and dimerization. secondarymetabolites.orgmdpi.com

Proposed Mechanisms for Methylation, Oxidation, and Dimerization

The structure of this compound suggests that its monomeric precursors undergo several key enzymatic transformations, including methylation, oxidation, and ultimately, dimerization.

Methylation and Oxidation: These are common tailoring steps in fungal polyketide biosynthesis. Oxidation reactions, often catalyzed by monooxygenases or other oxidoreductases, introduce hydroxyl groups onto the aromatic core. rsc.org Methylation, typically carried out by methyltransferase enzymes using S-adenosyl methionine (SAM) as a methyl donor, adds methyl groups to specific positions on the molecule. These modifications are critical for the final structure and biological activity of the compound.

Dimerization: The formation of dimeric natural products from two identical or different monomeric units is a known biosynthetic strategy. While the precise enzyme for this compound formation is unknown, the dimerization of anthraquinones is often an enzyme-catalyzed process. pnas.org Research on the biosynthesis of the dimer cladofulvin in the fungus Cladosporium fulvum revealed that a cytochrome P450 monooxygenase, ClaM, is responsible for the oxidative coupling of two nataloe-emodin (B3328524) monomers. pnas.org It is plausible that a similar cytochrome P450-dependent mechanism is employed in A. variecolor for the dimerization of the quinone precursors to form this compound. Other enzymes, such as laccases, have also been implicated in the dimerization of phenolic compounds. researchgate.net

Genetic Determinants of Biosynthesis in Aspergillus variecolor B-17

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found organized together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). mdpi.comfrontiersin.org A BGC usually contains the core synthase gene (e.g., an nrPKS), genes for tailoring enzymes, a regulatory gene, and sometimes a transporter gene. frontiersin.org

Identification of Biosynthetic Gene Clusters (BGCs)

As of this review, the specific biosynthetic gene cluster responsible for the production of this compound in Aspergillus variecolor B-17 has not been reported. The identification of this BGC would be a critical step toward fully understanding and potentially manipulating the compound's biosynthesis.

The process for identifying the cluster would typically involve:

Genome Sequencing: Obtaining the complete genome sequence of Aspergillus variecolor B-17.

Bioinformatic Analysis: Searching the genome for a gene encoding a non-reducing polyketide synthase (nrPKS), which would be the core of the cluster.

Cluster Annotation: Identifying the surrounding genes that likely encode the necessary tailoring enzymes, such as methyltransferases, oxidoreductases, and a cytochrome P450 for dimerization.

Genetic Confirmation: Using techniques like gene deletion or heterologous expression of the entire cluster in a different host fungus to confirm that the identified BGC is indeed responsible for this compound synthesis. nih.gov

The successful characterization of BGCs for other anthraquinones, such as endocrocin (B1203551) in Aspergillus fumigatus, provides a clear and established methodology for future research aimed at elucidating the genetic blueprint of this compound. nih.gov

Molecular Genetic Manipulation for Pathway Elucidation and Engineering

The elucidation and engineering of biosynthetic pathways for fungal secondary metabolites, such as this compound, heavily rely on molecular genetic manipulation. These techniques are indispensable for confirming gene function, identifying pathway intermediates, and ultimately enhancing the production of the target compound. The primary strategies employed involve the targeted modification of genes within the biosynthetic gene cluster (BGC) responsible for producing this compound, which is produced by the halotolerant fungus Aspergillus variecolor. frontiersin.orgencyclopedia.pub

Genetic manipulation provides the definitive link between a gene and its function in the pathway. mdpi.com The genes responsible for producing polyketide-derived compounds like quinones are typically found organized together in a BGC. frontiersin.orgreviberoammicol.com By altering these genes, researchers can observe the direct consequences on the fungus's metabolic output. The main approaches are gene knockout, which aims to deduce a gene's role by observing the effect of its absence, and heterologous expression, which involves transferring the genetic machinery into a different host organism to facilitate study and production. mdpi.comresearchgate.net

Pathway Elucidation via Gene Knockout

Gene knockout is a foundational technique for functionally characterizing genes within a biosynthetic pathway. frontiersin.org The process involves the targeted deletion or disruption of a specific gene in the genome of the producing organism, Aspergillus variecolor. By comparing the metabolic profile of the resulting mutant strain to the wild-type, the role of the inactivated gene can be inferred. mdpi.com

Common methods for achieving gene knockout in filamentous fungi include homologous recombination and, more recently, CRISPR-Cas9-based genome editing. mdpi.com The outcomes of a knockout experiment are highly informative:

Core Gene Inactivation: If a core biosynthetic gene, such as the non-reducing polyketide synthase (NR-PKS) responsible for assembling the initial carbon skeleton, is knocked out, the production of this compound and all related pathway intermediates is typically abolished completely. mdpi.comsemanticscholar.org

Tailoring Enzyme Inactivation: The deletion of a gene encoding a tailoring enzyme—such as a P450 monooxygenase, dehydrogenase, or methyltransferase—will halt the biosynthetic assembly at that specific step. This often leads to the accumulation of the substrate for that enzyme, which can then be isolated and structurally identified. frontiersin.orgacs.org This provides direct evidence for the sequence of reactions in the pathway.

Regulatory Gene Inactivation: Knocking out a pathway-specific regulatory gene, often found within the BGC, can downregulate the expression of all the structural genes in the cluster, leading to a significant decrease or complete loss of this compound production. reviberoammicol.com

Pathway Engineering via Heterologous Expression

Heterologous expression is a powerful strategy for both pathway elucidation and metabolic engineering. researchgate.net This technique involves cloning the entire BGC for this compound and introducing it into a well-characterized and genetically tractable host organism, such as Aspergillus nidulans or the yeast Saccharomyces cerevisiae. mdpi.com This approach has several advantages:

Activation of Silent Clusters: Many fungal BGCs are not expressed, or are expressed at very low levels, under standard laboratory conditions. Transferring the cluster to a heterologous host can bypass the native regulatory controls and activate the expression of the genes, allowing for the discovery of the resulting natural product. researchgate.net

Facilitated Genetic Studies: Host organisms like A. nidulans have a more developed genetic toolkit than many wild fungal strains, making subsequent manipulations like gene knockouts or promoter replacements easier to perform. mdpi.com

Yield Improvement: By placing the BGC under the control of a strong, inducible promoter in a host optimized for fermentation, the production yields of this compound can potentially be increased significantly. researchgate.net Further engineering could involve overexpressing global regulators that are known to enhance secondary metabolism. frontiersin.orgnih.gov

The table below illustrates the types of results that are typically obtained from gene manipulation studies aimed at elucidating a biosynthetic pathway like that of this compound.

Hypothetical GenePutative FunctionManipulation TechniqueExpected Research Finding
vqbANon-Reducing Polyketide Synthase (NR-PKS)Gene KnockoutComplete abolishment of this compound production. No accumulation of pathway intermediates.
vqbBP450 MonooxygenaseGene KnockoutLoss of this compound production with the accumulation of a deoxygenated precursor.
vqbCO-MethyltransferaseGene KnockoutProduction of a demethylated analogue of this compound.
vqbRPathway-Specific Transcription FactorOverexpressionIncreased transcription of all vqb genes and significantly enhanced yield of this compound.
vqb BGCFull Biosynthetic Gene ClusterHeterologous Expression in A. nidulansSuccessful production of this compound in a new host, confirming cluster identity and enabling further study.

Chemical Synthesis of Variecolorquinone B and Structural Analogs

Strategic Approaches to Total Synthesis of Natural Quinones

The synthesis of natural quinones is a significant area of organic chemistry, driven by the diverse biological activities of this class of compounds. researchgate.netresearchgate.net General strategies often involve the construction of the quinone core at a late stage, typically through the oxidation of a corresponding hydroquinone (B1673460), phenol (B47542), or aniline (B41778) precursor. researchgate.netacs.org Common methods include Diels-Alder cycloadditions to form the core ring structure, radical additions, and various cross-coupling reactions to append side chains. asm.org

A retrosynthetic analysis involves theoretically deconstructing a target molecule into simpler, commercially available starting materials, providing a roadmap for its synthesis. beilstein-journals.orgfrontiersin.org For variecolorquinone B, a plausible retrosynthetic strategy can be proposed based on its known structure.

The core of this compound is a substituted 1,4-naphthoquinone. A key disconnection can be made at the ether linkage, separating the quinone core from the substituted aromatic side chain. This approach simplifies the molecule into two main fragments: a functionalized naphthoquinone precursor and a substituted phenolic fragment.

A plausible retrosynthetic pathway is as follows:

Disconnecting the Ether Bond: The ether linkage can be formed via a nucleophilic aromatic substitution (SNAr) or a copper- or palladium-catalyzed coupling reaction. This retrosynthetic step breaks this compound down into Fragment A , a halogenated or otherwise activated 2,3-dimethyl-1,4-naphthoquinone (B1194737), and Fragment B , a substituted phenol.

Simplifying Fragment A: The 2,3-dimethyl-1,4-naphthoquinone core can be synthesized through several established methods. A common approach is a Diels-Alder reaction between 2,3-dimethyl-1,4-benzoquinone and a suitable diene, followed by oxidation. Alternatively, it could be built from a pre-existing naphthalene (B1677914) system via oxidation.

Simplifying Fragment B: The substituted phenolic fragment can be constructed using standard aromatic chemistry, such as Friedel-Crafts reactions to install the acyl group and subsequent functional group manipulations to achieve the required substitution pattern.

This analysis provides a logical, albeit hypothetical, pathway toward the total synthesis of this compound, breaking down the complex target into manageable synthetic precursors.

The construction of functionalized quinone cores is central to the synthesis of many natural products. acs.org A variety of robust methodologies have been developed for this purpose.

Oxidation Reactions: The most direct method to form a quinone is the oxidation of a corresponding aromatic precursor. Phenols and hydroquinones are commonly oxidized using reagents like Fremy's salt, ceric ammonium (B1175870) nitrate (B79036) (CAN), silver(I) oxide, or salcomine (B1680745) in the presence of oxygen. acs.org

Diels-Alder Reactions: The [4+2] cycloaddition between a simple benzoquinone and a substituted diene is a powerful tool for constructing more complex, substituted quinone systems in a controlled manner. asm.org

Annulation Reactions: Ring-forming reactions, such as the Dötz benzannulation or thermal ring expansion of cyclobutenones, provide access to highly substituted quinone scaffolds from smaller precursors. acs.org

Cross-Coupling Reactions: Modern palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are invaluable for attaching alkyl, aryl, or other side chains to a pre-formed quinone or hydroquinone core. researchgate.net

These established methods form a versatile toolbox for the synthetic chemist, enabling the construction of the diverse quinone structures found in nature, including the scaffold of this compound.

Retrosynthetic Analysis of the this compound Scaffold

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of a molecule responsible for its biological activity and for developing more potent and selective analogs. google.comrsc.orgub.edu Although no SAR studies on synthetic this compound derivatives have been published, a synthetic route like the one proposed above would be ideal for generating such analogs.

By modifying the key fragments from the retrosynthetic analysis, a library of derivatives could be synthesized:

Modification of the Quinone Core (Fragment A): The methyl groups on the quinone ring could be replaced with other alkyl groups or removed entirely to probe their importance. This could be achieved by using different dienophiles in a Diels-Alder approach.

Modification of the Aromatic Side Chain (Fragment B): The substituents on the phenolic ring could be systematically varied. For example, the position and nature of the alkyl and hydroxyl groups could be altered to determine their influence on cytotoxicity.

A systematic synthesis of such derivatives would provide critical insights into the pharmacophore of this compound. sioc-journal.cn

Table 1: Reported Spectroscopic Data for this compound researchgate.net

Position¹³C NMR (δc)¹H NMR (δH, J in Hz)
1184.5 (s)
2142.1 (s)
3142.3 (s)
4184.9 (s)
4a132.8 (s)
5126.8 (d)7.74 (m)
6134.1 (d)7.82 (m)
7133.9 (d)7.82 (m)
8126.6 (d)7.74 (m)
8a132.7 (s)
9 (2-Me)12.8 (q)2.10 (s)
10 (3-Me)12.8 (q)2.10 (s)
1'115.1 (s)
2'158.3 (s)
3'102.8 (d)6.36 (d, 2.3)
4'162.7 (s)
5'98.4 (d)6.29 (d, 2.3)
6'131.2 (s)
7' (6'-Me)23.9 (q)2.38 (s)
8' (C=O)204.0 (s)
9' (COMe)32.1 (q)2.59 (s)

Chemo-enzymatic Approaches to Complex Natural Product Synthesis

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry to construct complex molecules. jelsciences.comnih.gov This approach offers several advantages, including high stereoselectivity and regioselectivity under mild, environmentally friendly conditions, which can be difficult to achieve with conventional methods alone. acs.orgmdpi.com

For a molecule like this compound, enzymes could potentially be used for:

Selective Hydroxylation: Oxidoreductase enzymes, such as P450 monooxygenases, could be employed for the regioselective hydroxylation of an aromatic precursor to install the phenol groups found in Fragment B.

Asymmetric Transformations: Enzymes could facilitate asymmetric reactions to set key stereocenters if chiral derivatives were desired.

Late-Stage Functionalization: The use of enzymes to perform selective C-H functionalization on a late-stage intermediate could provide a highly efficient route to analogs that would be difficult to access otherwise. nih.gov

The discovery of a variediene synthase from Aspergillus brasiliensis highlights the potential of enzymes from related fungal species to catalyze complex cyclizations and rearrangements. nih.gov Harnessing such biocatalysts could offer a novel and efficient strategy for a future total synthesis of this compound.

Biological Activities and Mechanistic Studies of Variecolorquinone B

In Vitro Biological Activity Spectrum

Cytotoxic Activity against Cancer Cell Lines

Variecolorquinone B has demonstrated notable cytotoxic effects against several cancer cell lines in laboratory studies. researchgate.netresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, has been a key metric in these evaluations.

Research has shown that this compound exhibits cytotoxic activity against the human leukemia cell line, HL60. researchgate.netresearchgate.netnih.gov Studies have reported an IC50 value of 1.3 µM for this compound in this cell line, indicating a significant potential for inhibiting the growth of these cancer cells. researchgate.netnih.govmdpi.com

In studies involving the mouse lymphoma cell line P388, this compound has also shown cytotoxic properties. researchgate.netresearchgate.netnih.gov The reported IC50 value against P388 cells is 3.7 µM. researchgate.netnih.govmdpi.com

Unlike its significant activity against HL60 and P388 cell lines, this compound did not show notable cytotoxicity against the A-549 adenocarcinoma human alveolar basal epithelial cells. researchgate.netresearchgate.netnih.gov In contrast, a related compound, variecolorquinone A, did exhibit selective cytotoxicity against A-549 cells with an IC50 value of 3.0 µM. researchgate.netnih.govmdpi.com

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell Line Organism Cell Type IC50 (µM)
HL60 Human Leukemia 1.3 researchgate.netnih.govmdpi.com
P388 Mouse Lymphoma 3.7 researchgate.netnih.govmdpi.com
A-549 Human Adenocarcinoma Alveolar Basal Epithelial No significant activity reported
Evaluation in Mouse Lymphoma Cell Line (P388)

Exploration of Other Potential Biological Activities Relevant to Quinone Chemistry

The chemical structure of this compound, which features a quinone moiety, suggests the potential for other biological activities beyond cytotoxicity. researchgate.netrsc.org Quinones are known to be involved in various biological processes, including acting as electron carriers and participating in redox cycling. researchgate.netnih.gov

The quinone scaffold is present in many compounds with known antimicrobial properties. nih.govbiointerfaceresearch.com This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov While specific studies on the antimicrobial activity of this compound are not extensively detailed in the reviewed literature, the general antibacterial potential of quinones is well-documented. nih.govbiointerfaceresearch.com For instance, other quinone derivatives have demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comscielo.br The structural characteristics of quinones contribute to their ability to interfere with microbial processes. nih.gov

Antioxidant Properties within the Broader Quinone Family Context

Quinones are a class of organic compounds widely distributed in nature that play a pivotal role in biological systems, particularly in processes involving electron transfer and oxidative phosphorylation. scielo.brnih.gov Their chemical structure allows them to participate in redox cycling, which is fundamental to their biological activity. mdpi.com This redox capacity means quinones can act as both pro-oxidants and antioxidants, a duality that defines their biological effects. nih.govmdpi.com As antioxidants, they can neutralize free radicals and protect against oxidative damage. nih.govscirp.org Conversely, their ability to accept single electrons can lead to the formation of semiquinone radicals, which can react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS), contributing to oxidative stress. nih.govmdpi.com

The antioxidant or pro-oxidant effect of a specific quinone is influenced by its chemical structure, redox potential, and the cellular environment. mdpi.comnih.gov Many natural quinones, including those derived from fungi, are recognized for their significant antioxidant activities. researchgate.netmdpi.com Fungi, particularly those from extreme environments like the halotolerant Aspergillus variecolor, are a rich source of such bioactive compounds. researchgate.netmdpi.com

While detailed antioxidant studies focusing specifically on this compound are limited, initial screenings of crude extracts from the Aspergillus variecolor strain that produces it showed antioxidation activity. researchgate.net Furthermore, related anthraquinone (B42736) compounds isolated from this fungus have demonstrated notable radical-scavenging properties against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net For instance, the known compounds eurotinone and 2-methyleurotinone, also isolated from A. variecolor, exhibited significant antioxidant activity against DPPH, with IC₅₀ values of 6 and 11 μM, respectively, which is more potent than the positive control, ascorbic acid (IC₅₀ value of 22 μM). researchgate.net This contextual evidence suggests that this compound, as a member of the quinone family isolated from this source, may also possess antioxidant capabilities, although further specific testing is required to quantify this property.

Antioxidant Activity of Compounds from Aspergillus variecolor

Comparison of DPPH radical scavenging activity for compounds isolated from A. variecolor against a standard antioxidant.

CompoundSource OrganismAssayIC₅₀ (μM)Reference
EurotinoneAspergillus variecolor B-17DPPH Radical Scavenging6 researchgate.net
2-MethyleurotinoneAspergillus variecolor B-17DPPH Radical Scavenging11 researchgate.net
Ascorbic Acid (Positive Control)N/ADPPH Radical Scavenging22 researchgate.net

Molecular Mechanisms of Action in Cellular Systems

The specific cellular receptors and direct protein targets of this compound have not yet been definitively identified in published research. However, its potent cytotoxic activity provides strong evidence that it interacts with crucial intracellular components that regulate cell life and death. researchgate.netnih.govmdpi.com The compound has shown significant cytotoxicity against several human cancer cell lines, including HL-60 (human leukemia) and P388 (murine lymphoma), with IC₅₀ values of 1.3 μM and 3.7 μM, respectively. researchgate.netnih.govmdpi.com This level of potency suggests that its targets are likely essential for cell proliferation and survival.

In the broader context of quinone biochemistry, these compounds are known to interact with various cellular proteins, often through covalent modification of cysteine residues or by influencing redox-sensitive regulatory systems. mdpi.comrcsb.org For example, some quinones can interact with thiol-based regulatory proteins that act as sensors for oxidative stress. rcsb.org A well-studied example is the bacterial regulator YodB from Bacillus subtilis, which dissociates from its target DNA upon binding to quinones, thereby activating detoxification pathways. rcsb.org While this compound has not been tested in this system, such interactions represent a plausible mechanism for how it might exert its effects on cellular function. The ultimate effect of such interactions—whether cytoprotective or cytotoxic—depends on the specific reactivity of the quinone and the cellular context. nih.gov

Direct experimental evidence elucidating the specific intracellular signaling pathways modulated by this compound is not currently available. However, based on its demonstrated cytotoxic effects and the known mechanisms of other quinone-based anticancer agents, it is highly probable that this compound influences key signaling networks that control cell cycle progression, apoptosis, and cell survival. mdpi.commdpi.com

The induction of cell death in cancer cell lines is often mediated by the activation of apoptotic pathways, which involve a cascade of enzymes called caspases. biolegend.com It is also frequently associated with the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway, which promotes cell growth and suppresses apoptosis, and the modulation of the MAPK/ERK pathway, which regulates both proliferation and cell death. nih.gov Some quinone compounds are known to induce apoptosis by generating reactive oxygen species (ROS), which can in turn activate stress-related signaling cascades like the JNK and p38 MAPK pathways. biolegend.comresearchgate.net For instance, inhibition of the enzyme thioredoxin reductase (TrxR) by certain quinones leads to ROS production and subsequent activation of the MAPK pathway. researchgate.net Given the structural class of this compound, it may operate through similar mechanisms, triggering apoptotic cell death in susceptible cancer cells by disrupting these critical signaling networks.

The cytotoxic properties of many quinone compounds are directly linked to their interactions with essential biological macromolecules, namely enzymes and DNA. mdpi.comnih.gov

Enzyme Interactions: A primary mechanism by which quinone-containing compounds exert their anticancer effects is through the inhibition of enzymes critical to cell function. mdpi.comlibretexts.org Topoisomerases, enzymes that regulate DNA topology and are essential for replication and transcription, are a key target for many chemotherapeutic agents. nih.gov Research on compounds structurally related to this compound has indicated that they can act as inhibitors of topoisomerase I. researchgate.net This mode of action involves trapping the enzyme-DNA covalent complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis. nih.gov

Furthermore, quinones can inhibit other vital enzymes. For example, some quinones are known to inhibit NADH-quinone oxidoreductases, which are part of the cellular respiratory chain. nih.gov Inhibition of these enzymes can disrupt mitochondrial function, impair energy production, and increase oxidative stress, contributing to cell death. nih.gov The potent cytotoxicity of this compound, reflected in its low micromolar IC₅₀ values, strongly suggests it functions as a powerful inhibitor of one or more such critical enzymes. researchgate.netnih.gov

Cytotoxic Activity of this compound

In vitro inhibitory concentrations of this compound against various cancer cell lines, indicating potent biological activity.

Cell LineOrganism/Tissue of OriginIC₅₀ (μM)Reference
HL-60Human Promyelocytic Leukemia1.3 researchgate.netnih.govmdpi.com
P388Murine Lymphoma3.7 researchgate.netnih.govmdpi.com

DNA Interactions: In addition to inhibiting enzymes that process DNA, quinones can interact directly with DNA itself. Small molecules can bind to DNA through several modes, including intercalation (sliding between base pairs) and groove binding (fitting into the minor or major groove of the DNA helix). researchgate.netmdpi.com These interactions can distort the DNA structure and interfere with the binding of proteins required for replication and transcription.

Moreover, many quinones are bioreductive alkylating agents. nih.gov This means that within the reducing environment of a cell, they can be chemically activated to become highly reactive species that form covalent bonds (adducts) with DNA. nih.gov This process can lead to the formation of both single-strand adducts and interstrand cross-links, which are particularly damaging lesions. nih.gov The cell's DNA repair machinery attempts to fix this damage, but if the damage is too extensive, it triggers apoptosis. This direct damage to DNA is considered a critical mechanism for the cytotoxicity of many quinone-based drugs. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Variecolorquinone B and Its Analogs

Identification of Key Structural Features Contributing to Biological Activity

The biological activity of quinone-based compounds like variecolorquinone B is intrinsically linked to their chemical structure. nih.gov The core of their reactivity, which underpins their biological effects, lies in their electrophilicity and redox-active nature. nih.govmdpi.com Key structural features that are often determinants of biological activity in quinones include the arrangement of carbonyl groups and the presence of double bonds in positions that can conjugate with the quinone system. nih.govmdpi.com

For instance, the C2-C3 double bond in certain flavonoid quinones is a critical determinant of their reactivity and, consequently, their biological impact. nih.gov This feature can stabilize a positive charge through delocalization, making the molecule more susceptible to nucleophilic attack. nih.gov While this compound is not a flavonoid, the principle that specific double bond placements influence reactivity is broadly applicable to quinones.

In the broader class of quinones, the diversity of substituents and their positions on the ring system, along with the redox properties of the unsaturated quinone rings, are major contributors to their chemical and biological properties. mdpi.com The cytotoxic activity of this compound against HL60 and P388 cancer cell lines highlights the importance of its specific structural arrangement. researchgate.net Studies on other fungal quinones, such as those from Aspergillus species, have also demonstrated that the type and position of substituents are critical for their cytotoxic and antioxidant activities. researchgate.net The fundamental anthraquinone (B42736) structure, consisting of three fused benzene (B151609) rings with two ketone groups on the central ring, provides a scaffold upon which various substituents (e.g., –OH, –CH₃, –OCH₃) can be placed, leading to a wide array of biological activities. mdpi.com

The table below summarizes the reported cytotoxic activities of Variecolorquinone A and B, which differ in their substitution patterns, underscoring the influence of their structural features.

CompoundCell LineIC₅₀ (µM)
Variecolorquinone AA5493.0
This compoundHL601.3
This compoundP3883.7

Data sourced from Wang et al., 2007, as cited in references researchgate.netresearchgate.net.

Analysis of Substituent Effects on Activity and Potency

The nature and position of substituents on the quinone framework can dramatically alter the biological activity and potency of the molecule. nih.govopenstax.org Substituents can influence the electronic properties of the ring, affecting its reactivity and interaction with biological targets. openstax.orgnih.gov These effects can be broadly categorized as inductive effects and resonance effects. nih.gov

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound and often predictable effects on the reactivity of aromatic systems. For example, in electrophilic aromatic substitutions, an –OH group can make a benzene ring significantly more reactive, while an –NO₂ group can make it much less reactive. openstax.org In the context of quinones, substituents affect their redox potentials. EDGs like methyl (–CH₃), methoxy (B1213986) (–OCH₃), and amino (–NH₂) groups generally tend to lower the redox potential, while EWGs like cyano (–CN) and nitro (–NO₂) groups are expected to increase it. nih.govkuleuven.be

The position of the substituent is also critical. Substituents located further from the carbonyl groups may have a smaller impact on the redox potential compared to those in closer proximity. nih.gov Furthermore, intramolecular hydrogen bonding, which can be influenced by certain substituents like hydroxyl (–OH) groups, can significantly affect the redox potential. nih.gov

In SAR studies of various compound classes, the strategic placement of substituents has been shown to be key to enhancing biological activity. For instance, in a series of benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. eurekaselect.com Similarly, for trypanocidal quinone compounds, specific descriptors related to substituent volume and electronic properties were found to be crucial for activity. researchgate.net

The following table illustrates the general effect of different types of substituents on the redox potential of quinone-based molecules.

Substituent TypeGeneral Effect on Redox PotentialExamples
Electron-Donating Groups (Inductive)Lower-CH₃
Electron-Donating Groups (Resonance)Lower-OH, -OCH₃, -NH₂
Electron-Withdrawing Groups (Inductive/Resonance)Increase-CN, -NO₂, -SO₃⁻
Halogens (Inductive > Resonance)Increase-F, -Cl

This table is a generalized representation based on principles discussed in reference nih.gov.

Computational Approaches in SAR/QSAR Modeling

Computational methods have become indispensable tools in modern drug discovery and are particularly valuable for conducting SAR and QSAR studies. scribd.comnih.govnih.gov These approaches allow for the prediction of compound activity, helping to prioritize synthesis and testing, thereby saving time and resources. arxiv.org

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.orgscribd.com This is achieved by correlating physicochemical descriptors of the molecules with their measured biological activity. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various properties, including electronic, steric, and hydrophobic characteristics. nih.govnih.gov

For example, a QSAR study on quinazoline (B50416) derivatives identified that descriptors related to the estate contribution index were most important for predicting tyrosine kinase inhibitory activity. nih.gov Similarly, a study on indolylisoxazoline analogues found that the charges on specific carbon atoms were the most influential descriptors for anti-prostate activity. ung.ac.id

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. asiapharmaceutics.infojpionline.orgbrieflands.com It is a powerful tool for understanding the molecular basis of a compound's activity and plays a crucial role in SAR studies and lead optimization. brieflands.comresearchgate.net

The process involves placing the ligand in the binding site of the target and calculating a "docking score," which represents the binding affinity. jpionline.orgmdpi.com This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. mdpi.comutripoli.edu.ly

For instance, computational studies on quinone derivatives have used molecular docking to elucidate their mechanism of action. One study investigating the inhibition of the SARS-CoV-2 main protease by the quinone natural product embelin (B1684587) described the formation of a covalent bond with a cysteine residue in the active site, a process facilitated by hydrogen bonding with other nearby residues. nih.govnih.gov Another study used molecular docking to screen quinones from Alternaria species against the anticancer drug target HSP90, identifying several compounds with good binding affinities. nih.gov The stability of these ligand-protein complexes was further evaluated using molecular dynamics simulations. nih.gov

The table below provides examples of docking scores from a study on phytoconstituents, illustrating how this metric is used to evaluate binding affinity.

CompoundTarget Protein (PDB ID)Binding Score (kcal/mol)
Crocetin (B7823005)2FGI-7.956
Crocetin1ERE-8.246
Crocetin3K23-7.530
Crocetin2GHM-5.625

Data sourced from a study on the phytoconstituent crocetin jpionline.org.

Cheminformatics combines chemistry, computer science, and information science to analyze and mine chemical data. nih.gov In conjunction with machine learning, it has become a powerful engine for drug discovery and design. nih.govmdpi.com Machine learning algorithms can learn complex patterns from large datasets of chemical structures and their associated biological activities to build predictive models. nih.govbuckingham.ac.uk

These models can be used for a variety of tasks, including predicting the activity of new compounds, identifying potential drug candidates from large virtual libraries, and optimizing lead structures. nih.govarxiv.org Various machine learning methods, such as support vector machines, random forests, and deep neural networks, have been successfully applied in QSAR modeling. mdpi.combuckingham.ac.uk

A key component of these approaches is the representation of chemical structures in a format that machine learning algorithms can process, often using molecular fingerprints or calculated descriptors. nih.govbuckingham.ac.uk For example, a study on predicting the redox activity of quinones used machine learning models trained on a large number of quantum chemical and chemometric descriptors to achieve high predictive accuracy. mdpi.com Conformal prediction is another machine learning framework that is gaining traction in cheminformatics as it provides a measure of confidence for each prediction, which is particularly useful for handling the vast and diverse chemical space. chemrxiv.org

Advanced Analytical Methodologies for Variecolorquinone B Research

High-Resolution Separation Techniques for Complex Mixtures

The analysis of variecolorquinone B, often found within complex mixtures derived from natural sources such as the halotolerant fungus Aspergillus variecolor, necessitates powerful separation techniques. researchgate.netnih.govmdpi.com These methods are essential for isolating the compound of interest from a multitude of other structurally similar molecules. gxu.edu.cnnih.gov

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chemical compounds. chromtech.comijpsjournal.com When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it becomes a powerful tool for the analysis of compounds like this compound that absorb light in the ultraviolet-visible range. hplcvials.comscioninstruments.com This method, often referred to as HPLC-DAD or HPLC-UV/Vis, allows for the separation of components in a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). measurlabs.comphcog.com

The DAD technology is particularly advantageous as it can acquire a full UV-Vis spectrum for each eluting peak, providing not only quantitative data but also qualitative information that aids in peak identification and purity assessment. scioninstruments.comd-nb.info The selection of an appropriate wavelength is critical for achieving high sensitivity and selectivity in the detection of the target analyte. nih.govresearchgate.net For instance, in the analysis of various compounds, specific wavelengths are chosen to maximize the absorption of the analytes of interest. d-nb.info This approach has been successfully applied to the quantitative analysis of multiple components in complex samples like traditional Chinese medicine and food products. phcog.commdpi.com

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase The material packed in the HPLC column that interacts with the analytes. A common choice is a C18 reversed-phase column. phcog.comThe selection of the stationary phase is critical for achieving separation of this compound from other related quinones and metabolites present in the fungal extract.
Mobile Phase The solvent or solvent mixture that carries the sample through the column. A gradient elution with solvents like methanol (B129727) and an acidic aqueous solution is often used. phcog.comThe composition and gradient of the mobile phase are optimized to ensure good resolution and peak shape for this compound.
Detection A DAD or UV-Vis detector measures the absorbance of the eluting compounds at specific wavelengths. hplcvials.comAs a quinone, this compound possesses chromophores that allow for its detection by UV-Vis. The DAD provides spectral information confirming its identity.

Coupling HPLC with Mass Spectrometry (HPLC-MS/MS) for Enhanced Specificity

For even greater specificity and sensitivity in the analysis of complex mixtures, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). frontiersin.orgnih.gov This hyphenated technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, which can identify compounds based on their mass-to-charge ratio (m/z). mdpi.com

The use of HPLC-MS/MS is particularly valuable for the analysis of compounds in complex biological matrices where co-eluting substances can interfere with UV-Vis detection. nih.govwaters.com The MS/MS capability allows for the fragmentation of a selected parent ion into characteristic product ions, providing a highly specific fingerprint for the analyte and enhancing confidence in its identification. mdpi.com This method has been widely used for the quantitative analysis of various compounds, including vitamins and drugs, in complex samples like dietary supplements and plasma. frontiersin.orgshimadzu.com

Capillary Electrophoresis (CE) for Separation of Polar Compounds

Capillary Electrophoresis (CE) is another powerful separation technique that is particularly well-suited for the analysis of polar and charged molecules. nih.gov It offers high separation efficiency, rapid analysis times, and requires only a small amount of sample. nih.gov While direct application of CE for this compound has not been extensively documented in the provided context, its utility in separating polar compounds makes it a potentially valuable tool in the broader analysis of fungal metabolites, which often include a range of polar compounds. nih.govanalis.com.my

Integrated Spectroscopic Techniques for Structural Characterization in Complex Matrices

The definitive structural elucidation of a compound like this compound, especially when it is a novel discovery, relies on the integration of various spectroscopic techniques. digimat.inuctm.edu These methods provide detailed information about the molecule's atomic composition and connectivity.

The initial isolation of this compound from the halotolerant fungus Aspergillus variecolor B-17 involved the use of spectroscopic methods to determine its structure. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry are fundamental in this process. mdpi.com These techniques, often used in combination, allow researchers to piece together the chemical structure of a molecule. bruker.com The analysis of complex matrices often requires a combination of separation and spectroscopic techniques to identify unknown compounds. scielo.bremory.edu

Bioassay-Guided Fractionation and Isolation Methodologies for Novel Analog Discovery

Bioassay-guided fractionation is a powerful strategy used to identify and isolate bioactive compounds from natural product extracts. nih.govresearchgate.net This process involves systematically separating the crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

This methodology was instrumental in the discovery of variecolorquinones A and B, which were isolated from the metabolites of the halotolerant fungus Aspergillus variecolor B-17. researchgate.netresearchgate.net The crude extract showed strong cytotoxicity, and through a bioassay-guided isolation procedure, this compound was identified as having cytotoxic effects against HL60 and P388 cells. researchgate.netnih.gov This approach is not only crucial for discovering new compounds like this compound but also for finding novel analogs with potentially enhanced or different biological activities. mdpi.comnih.gov The search for new bioactive anthraquinones and their analogs from marine-derived fungi often employs this strategy. mdpi.comresearchgate.net

Future Directions and Research Perspectives

Untapped Potential of Extremophilic Fungi in Novel Bioactive Compound Discovery

Extremophilic fungi, which are organisms that thrive in harsh environments such as high-salinity habitats, extreme temperatures, or high pressure, represent a vast and largely unexplored reservoir of novel bioactive compounds. nih.govmdpi.com These fungi have developed unique metabolic pathways to survive extreme conditions, leading to the biosynthesis of secondary metabolites with diverse chemical structures and biological activities. nih.govmdpi.com Many of these compounds are believed to play a crucial role in defense and communication for the fungi. mdpi.com Fungi, in general, are responsible for over 40% of the active compounds derived from microorganisms, highlighting their significant potential for drug discovery. mdpi.com

A prime example of this potential is the discovery of variecolorquinone A and B from the halotolerant fungal strain Aspergillus variecolor B-17. nih.govfrontiersin.org This fungus was isolated from sediments collected in the Jilantai salt field in Inner Mongolia, China. nih.govnih.gov Halotolerant fungi, in particular, have garnered significant interest as they are frequently unearthed and yield novel compounds. nih.gov The isolation of variecolorquinones, which exhibit cytotoxic properties, from such an environment underscores the importance of exploring these unique ecological niches for new pharmaceutical leads. mdpi.comnih.govresearchgate.net Variecolorquinone B, a yellow-colored quinone, and its counterpart variecolorquinone A were found among a variety of novel compounds produced by this strain. nih.govfrontiersin.orgfrontiersin.org Research has shown that this compound demonstrates cytotoxicity against HL60 and P388 cells. researchgate.net

CompoundSource OrganismBiological ActivityTarget Cell LinesIC₅₀ Values
Variecolorquinone A Aspergillus variecolor B-17CytotoxicA5493.0 µM
This compound Aspergillus variecolor B-17CytotoxicHL60, P3881.3 µM, 3.7 µM

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Integration of Omics Technologies for Comprehensive Discovery and Mechanistic Insights

The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the discovery of natural products. nih.govresearchgate.net These high-throughput techniques provide a holistic view of the biological processes within an organism, offering powerful tools to uncover novel bioactive compounds from fungi and understand their mechanisms. nih.govresearchgate.net

Genomics and Transcriptomics allow researchers to identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. Even if a compound is not produced under standard laboratory conditions, its genetic blueprint can be found, offering a path to its production through heterologous expression or pathway engineering. researchgate.net

Proteomics , the large-scale study of proteins, can identify the specific enzymes involved in a compound's biosynthetic pathway. researchgate.netmdpi.com

Metabolomics provides a direct snapshot of the small-molecule metabolites produced by a fungus at a given time, enabling the rapid identification of novel compounds and chemotaxonomic markers. frontiersin.org It is considered the most direct reflection of an organism's phenotype. frontiersin.org

By integrating these omics approaches, researchers can move beyond simple screening to a more comprehensive understanding of fungal secondary metabolism. researchgate.net This multi-omics strategy is critical for unraveling the complex interactions between fungi and their environment, deciphering the physiological roles of compounds like this compound, and identifying novel molecular pathways for drug discovery. nih.govresearchgate.net

Development of Sustainable and Scalable Production Strategies for this compound

For a naturally derived compound to become a viable therapeutic, sustainable and scalable production methods are essential. Creating goods and services while minimizing environmental impact and conserving resources is the core of sustainable production. 3ds.com This involves reducing waste and optimizing resource efficiency throughout the production lifecycle. 3ds.comdiva-portal.org

Fermentation Optimization: Fermentation is a cornerstone of biotechnological production. isomerase.com Optimizing the fermentation process for Aspergillus variecolor or a genetically engineered host is crucial for increasing the yield of this compound. This involves systematically adjusting various parameters such as the composition of the culture medium, pH, temperature, aeration, and nutrient feeding strategies. frontiersin.orgisomerase.comfrontiersin.org The goal is to maximize productivity while minimizing costs and the generation of unwanted by-products. isomerase.com The use of agro-industrial wastes as substrates for fermentation is an emerging sustainable strategy that can reduce production costs and manage waste simultaneously. nih.govfrontiersin.org

Biotransformation: This approach uses microbial cells or their enzymes to perform specific chemical modifications on a precursor molecule to synthesize the desired compound. It can be a highly efficient and environmentally friendly alternative to complex chemical synthesis steps.

Developing these strategies will be key to ensuring a reliable and economically viable supply of this compound for advanced preclinical and potential clinical studies.

Rational Design and Synthesis of Novel this compound Analogs with Tailored Biological Profiles

While naturally occurring this compound has shown promising bioactivity, its properties may not be optimal for therapeutic use. Rational design and chemical synthesis provide a pathway to create novel analogs with improved characteristics. The synthesis of various quinone analogs has been a strategy to develop potent inhibitors for specific biological targets, such as quinone reductase 2. nih.gov

The process involves:

Identifying the Pharmacophore: Determining the essential structural features of this compound responsible for its cytotoxic activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of structural analogs and evaluating their biological activity to understand how specific chemical modifications affect potency and selectivity. nih.gov For example, studies on other quinone compounds have shown that modifications can significantly alter their anticancer effects. brieflands.com

Tailoring Biological Profiles: Using the insights from SAR studies to design and synthesize new analogs with desired properties, such as enhanced potency against cancer cells, improved solubility, better metabolic stability, or reduced toxicity to non-cancerous cells.

This iterative cycle of design, synthesis, and evaluation can lead to the development of a second-generation drug candidate based on the this compound scaffold, optimized for clinical success.

Q & A

Basic: How to design initial experiments for isolating and identifying variecolorquinone B from natural sources?

Methodological Answer:
Begin with extraction protocols optimized for quinone-class compounds, such as Soxhlet extraction using polar solvents (e.g., methanol or ethyl acetate). Follow with chromatographic separation (e.g., column chromatography with silica gel) and spectroscopic characterization (UV-Vis, NMR, HRMS). Key considerations:

  • Spectroscopic Data Tables : Include retention times, UV λmax (e.g., 280 nm for quinones), and NMR shifts (e.g., aromatic proton regions). Cross-reference with published databases .
  • Purity Validation : Use HPLC with diode-array detection (DAD) to confirm ≥95% purity.

Basic: What are standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or oxidative coupling of precursor monomers. Example workflow:

StepReagents/ConditionsYield (%)Analytical Validation
1. Precursor synthesisAcetyl chloride, AlCl₃, 0°C65TLC (Rf = 0.4 in hexane:EtOAc)
2. CyclizationDDQ, CH₂Cl₂, rt40HRMS (m/z calc. 356.12)
Optimize reaction conditions using Design of Experiments (DoE) to address low yields. Validate intermediates via FT-IR (e.g., carbonyl stretches at 1680 cm⁻¹) .

Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions often arise from variability in assay conditions or compound purity. Steps to address discrepancies:

Replication : Reproduce assays under standardized conditions (e.g., cell line ATCC validation, fixed incubation times).

Meta-Analysis : Pool data from ≥5 independent studies and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers .

Contextual Factors : Compare solvent systems (DMSO vs. ethanol) and purity thresholds (e.g., ≥98% vs. crude extracts). Tabulate discrepancies (example):

StudyIC₅₀ (μM)Purity (%)Solvent
A (2020)10.295DMSO
B (2022)25.680Ethanol

Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR) to isolate molecular targets .

Advanced: How to investigate the mechanism of action of this compound using computational models?

Methodological Answer:
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to predict binding affinities to target proteins (e.g., kinases or oxidoreductases).

  • Docking Parameters : Grid size = 60 ų, exhaustiveness = 100. Validate with co-crystallized ligands (RMSD ≤2.0 Å).
  • MD Analysis : Simulate ≥100 ns trajectories to assess binding stability (e.g., RMSF <1.5 Å for active-site residues). Cross-validate with experimental mutagenesis data .

Basic: What are the best practices for characterizing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Conduct accelerated stability studies:

pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.

Thermal Stability : Heat samples (40–80°C) and analyze using DSC/TGA.
Data Presentation : Use Arrhenius plots to extrapolate shelf-life (example):

ConditionDegradation Rate (k, h⁻¹)t₁/₂ (h)
pH 7, 25°C0.002346
pH 2, 25°C0.01546
Reference ICH guidelines for pharmaceutical stability testing .

Advanced: How to design a comparative study evaluating this compound against structurally analogous quinones?

Methodological Answer:

Structural Analog Selection : Use cheminformatics tools (e.g., PubChem similarity search) to identify analogs with Tanimoto coefficients ≥0.82.

Assay Design : Test analogs in parallel for bioactivity (e.g., antimicrobial MIC assays), redox potential (cyclic voltammetry), and solubility (shake-flask method).

Data Analysis : Apply PCA to cluster compounds based on multi-parametric data . Highlight key differentiating factors (example):

CompoundMIC (μg/mL)LogPRedox Potential (mV)
This compound2.53.1-220
Analog X10.02.8-180

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
variecolorquinone B
Reactant of Route 2
variecolorquinone B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.